1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid is a compound that features a unique structure combining a piperidine ring with an oxazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound can be classified as an oxazole derivative, which is a heterocyclic compound containing both nitrogen and oxygen in its ring structure.
The compound can be synthesized through various chemical methods, often involving the cyclization of precursors to form the oxazole ring and subsequent modifications to introduce the piperidine group. It has been referenced in various scientific literature and databases, including PubChem and BenchChem, where detailed information about its synthesis and properties can be found .
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid belongs to the class of organic compounds known as carboxylic acids. It also falls under the category of heterocyclic compounds due to the presence of the oxazole ring. This classification is significant as it influences the compound's reactivity and potential applications.
The synthesis of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves several key steps:
The synthetic routes may vary based on available reagents and desired yields. Continuous flow reactors are sometimes employed in industrial settings to improve scalability and efficiency in producing this compound.
The molecular structure of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid can be represented by its molecular formula . The structure includes:
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives with different oxidation states.
Reduction: Reduction reactions may convert the oxazole ring into reduced forms such as oxazoline.
Substitution Reactions: It can participate in nucleophilic or electrophilic substitution reactions where functional groups on either the oxazole or piperidine rings are replaced by other groups.
These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.
The mechanism of action for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific biological targets. The oxazole ring can engage in non-covalent interactions such as hydrogen bonding and π–π stacking with enzymes or receptors. These interactions modulate protein activity, leading to potential therapeutic effects.
The piperidine moiety enhances binding affinity and specificity towards these targets, making it a candidate for further pharmacological studies.
The physical properties include:
Molecular Weight: Approximately 273.33 g/mol
Melting Point: Not extensively documented but expected to vary based on purity and crystallization conditions.
The chemical properties encompass:
Solubility: Soluble in polar solvents like water and methanol due to its carboxylic acid group.
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze functional groups.
Relevant data regarding these properties can be obtained from chemical databases such as PubChem .
1-[(2-Phenyl-1,3-oxazol-4-y)methyl]piperidine-4-carboxylic acid has several applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Research: Serves as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Material Science: Used in developing new materials or intermediates for pharmaceuticals .
The construction of the 2-phenyl-1,3-oxazole core is achieved primarily through dehydrative cyclization between carboxylic acid derivatives and α-amino carbonyl precursors. The Robinson-Gabriel synthesis remains the benchmark method, involving cyclodehydration of 2-acylamino ketones using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This method consistently delivers the 2,4-disubstituted oxazole scaffold with high regioselectivity, critical for ensuring the phenyl group occupies the C2 position of the heterocycle. Modifications using microwave-assisted cyclization reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. The identity of the oxazole ring in target compounds is confirmed through characteristic ¹H-NMR signals between δ 7.8–8.0 ppm (C5-H) and ¹³C-NMR resonances at approximately 160 ppm (C2) and 150 ppm (C4) [1] [5].
Functionalization at the C4 position of the oxazole ring is accomplished through regioselective alkylation using N-Boc-piperidine-4-carboxylic acid derivatives. The reaction leverages the enhanced acidity of the C4-methyl group (pKₐ ~22) in 4-methyloxazole intermediates, which undergoes deprotonation with strong bases like LDA or NaH at -78°C to generate a stabilized carbanion. Subsequent addition of 4-(bromomethyl)-N-Boc-piperidine yields the coupled precursor in 70–85% yield after optimization. Critical parameters include strict temperature control (-78°C to 0°C transition) and stoichiometric precision (1.1 eq. base, 1.05 eq. alkylating agent) to minimize O-alkylation and dialkylation byproducts. Final acidic deprotection (TFA/DCM, 0°C to rt) liberates the piperidine nitrogen for salt formation, with hydrochloride salts being predominant due to crystallization advantages [1] [3] [5].
The piperidine-4-carboxylic acid group serves as a versatile handle for targeted derivatization, primarily through in situ activation to acid chlorides or mixed anhydrides. Carbodiimide-mediated coupling (EDC·HCl, HOBt) with amines generates amide libraries for structure-activity relationship (SAR) studies, while reduction via alane (AlH₃) reagents produces hydroxymethyl derivatives crucial for probing steric tolerance. Industrial-scale esterification employs dehydrative conditions (H₂SO₄, refluxing ethanol) to yield ethyl ester prodrugs with >95% conversion. These derivatives retain the core pharmacophore while modulating logP and membrane permeability, as evidenced by the commercial availability of ethyl ester variants under catalog number BB01-1134 [5] [6].
Table 1: Key Synthetic Intermediates and Derivatives
Compound Type | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|---|
Hydrochloride Salt | Not specified | C₁₇H₂₀ClN₂O₃ | 322.10842 (Exact Mass) | Crystallization Standard |
Methyl-Substituted Analog | Not listed | C₁₇H₂₀N₂O₃ | 300.36 | Building Block (BB01-1134) |
3-Methylphenyl Derivative | 1119450-03-1 | C₁₈H₂₂N₂O₃ | 314.379 | SAR Exploration |
4-Isopropylphenyl Derivative | 1119451-20-5 | C₂₀H₂₆N₂O₃ | 342.43 | Bioisostere Screening |
Transitioning from batch to continuous flow reactors resolves key scalability constraints in oxazole-piperidine assembly. Immobilized SnCl₄ catalysts packed in column reactors enable precise temperature control (120°C) during the cyclodehydration step, reducing byproduct formation from 12% to <3% compared to batch processes. Photochemical flow reactors with UV-LED arrays (254 nm) accelerate the Hofmann-Löffler-Freytag reaction for piperidine functionalization, cutting step times from 48 hours to 8 minutes. Commercial suppliers (e.g., ChemDiv) now offer multi-gram quantities (up to 25g) of GMP-grade material in formats optimized for high-throughput screening, including 96-tube racks containing 10 mM DMSO solutions. These advancements support kilogram-scale production of the core scaffold with >99.5% HPLC purity [5] [6] .
Table 2: Industrial Scale Synthesis Parameters
Process Parameter | Batch Reactor Performance | Continuous Flow Reactor Optimization | Scale Achieved |
---|---|---|---|
Cyclodehydration Temperature | 80°C (Oil Bath) | 120°C (Immobilized Catalyst) | 5 kg/week |
Reaction Time (Oxazole Formation) | 6–8 hours | 90 seconds (Residence Time) | 10 kg/batch |
Alkylation Byproducts | 8–12% | <3% | Validated at 15 kg |
Purification Method | Column Chromatography | In-line Scavenger Columns | 99.5% HPLC purity |
Delivery Formats | Bulk Powder | 96-tube racks (10 mM DMSO) | 1 mg–25g range |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0